Cefuroxime EP Impurity G

Description

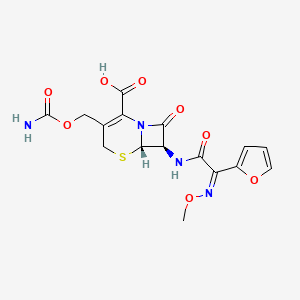

Structure

2D Structure

3D Structure

Properties

CAS No. |

446255-30-7; 55268-75-2 |

|---|---|

Molecular Formula |

C16H16N4O8S |

Molecular Weight |

424.38 |

IUPAC Name |

(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14+/m1/s1 |

InChI Key |

JFPVXVDWJQMJEE-NCEVBZPASA-N |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Formation Mechanisms of Cefuroxime Ep Impurity G

Process-Related Impurity Generation during Cefuroxime (B34974) Synthesis

The manufacturing process of Cefuroxime is a multi-step chemical synthesis where the quality of raw materials and precise control of reaction conditions are paramount to minimize impurity formation. hrdpharm.com Impurities can arise from incomplete reactions, degradation of intermediates, or side reactions influenced by factors like temperature, pressure, and reaction time. hrdpharm.com

The key structural feature leading to the formation of Cefuroxime EP Impurity G is the alkoxyimino group on the side chain of the Cefuroxime molecule. lookchem.comgnest.org This group can exist in two geometric forms: the therapeutically active syn (or Z) isomer and the inactive anti (or E) isomer, which is Impurity G. gnest.org

During synthesis, the stable (Z)-configuration can isomerize to the undesirable (E)-configuration, particularly under acidic conditions. google.comgoogle.com This isomerization presents a significant challenge in the manufacturing process, as separating the two isomers can be difficult. google.com The control of pH is therefore critical to prevent the formation of this impurity.

During the synthesis of Cefuroxime Acid, a key intermediate, side reactions can lead to various impurities. For instance, unreacted starting material, 7-Amino Cephalosporanic acid (7-ACA), can react competitively with the acylating agent, (2Z)-Furan-2-yl (Methoxyimino)-ethanoyl chloride (SMIA Chloride), to form an amide impurity. jchps.comresearchgate.net While this specific reaction produces a different impurity (Cefuroxime Impurity-B), it highlights the potential for unintended reactions. jchps.com The conditions of the primary acylation reaction, such as the choice of base and temperature, must be optimized to ensure the desired reaction proceeds efficiently while suppressing the formation of byproducts like the (E)-isomer. jchps.com

Degradation Pathways Yielding this compound

Cefuroxime can degrade under various environmental conditions, leading to the formation of impurities, including Impurity G. hrdpharm.comresearchgate.netnih.gov Forced degradation studies are essential for identifying these pathways and developing stable pharmaceutical formulations. wisdomlib.org

Exposure to ultraviolet (UV) light is a significant factor in the degradation of Cefuroxime. The primary photochemical reaction is the isomerization of the active syn(Z)-isomer to the inactive anti(E)-isomer (Impurity G). gnest.org Studies show that under UV irradiation at 254 nm, the formation of the (E)-isomer is a key degradation pathway, competing with the photolysis of the β-lactam ring. lookchem.comnih.gov

The kinetics of this photoisomerization have been investigated, revealing that the concentration of the anti(E)-isomer of cefuroxime reaches a maximum concentration after a short period of irradiation before it also begins to decompose. gnest.org

Table 1: Photodegradation of Cefuroxime under UVC Irradiation

| Compound | Initial Concentration | Irradiation Time to Max (E)-Isomer Concentration | Total Degradation after 120s |

|---|---|---|---|

| Cefuroxime | 9 μmol·L-1 | 20 seconds | ~99% |

Data sourced from a study on the direct UVC photolysis of Cefuroxime at pH 7. gnest.org

Cefuroxime is highly susceptible to hydrolytic degradation in both acidic and alkaline environments. wisdomlib.org Forced degradation studies demonstrate that the drug is unstable under these conditions, leading to a significant loss of the active compound. wisdomlib.orgiajpr.com In a study using 0.1N sodium hydroxide (B78521) (alkaline condition) and 0.1N hydrochloric acid (acidic condition), Cefuroxime showed extensive degradation within hours, with complete degradation observed by the third day. wisdomlib.org While these studies primarily focus on the loss of the parent drug, the instability of the molecule under these pH stresses can contribute to the formation of various degradation products. ptfarm.pl

Table 2: Hydrolytic Degradation of Cefuroxime

| Condition | Time | Remaining Cefuroxime Assay |

|---|---|---|

| 0.1N Sodium Hydroxide | 90 minutes | 70.44% |

| 0.1N Sodium Hydroxide | 3 days | 0% |

| 0.1N Hydrochloric Acid | 90 minutes | 70.94% |

| 0.1N Hydrochloric Acid | 3 days | 0% |

Data from forced degradation studies on Cefuroxime tablets. wisdomlib.org

In contrast to its instability in aqueous solutions, Cefuroxime demonstrates considerable stability under thermal stress. wisdomlib.org Studies involving exposure to heat have shown only minimal degradation. This suggests that the formation of Impurity G through thermal pathways is less significant compared to hydrolytic or photolytic routes.

Table 3: Thermal Degradation of Cefuroxime

| Condition | Time | Remaining Cefuroxime Assay |

|---|---|---|

| 50°C | 5 days | 75.33% |

Data from forced degradation studies on Cefuroxime tablets. wisdomlib.org

Oxidative Degradation Considerations for this compound

Cefuroxime, a second-generation cephalosporin (B10832234) antibiotic, demonstrates notable instability under oxidative conditions, a factor that can influence its degradation profile and the formation of impurities. wisdomlib.orgwisdomlib.org Forced degradation studies are instrumental in understanding the chemical stability of pharmaceutical substances and help in identifying potential degradation products. wisdomlib.org

Susceptibility of Cefuroxime to Oxidative Stress

Research has consistently shown that Cefuroxime is vulnerable to oxidative degradation. wisdomlib.org Studies employing 30% hydrogen peroxide (H₂O₂) have demonstrated substantial degradation of the Cefuroxime molecule. wisdomlib.orgwisdomlib.orgresearchgate.net In one such study, the assay of Cefuroxime dropped to 67.90% after 90 minutes of exposure to 30% H₂O₂, with complete degradation observed by the third day. wisdomlib.orgwisdomlib.org This susceptibility is attributed to the presence of a cepham (B1241629) ring in its structure, which can be readily oxidized. researchgate.net

The degradation of Cefuroxime under oxidative stress is a critical consideration for its formulation and storage, suggesting that protective measures may be necessary to maintain its stability in environments where oxidative conditions are prevalent. wisdomlib.org

Formation of this compound

This compound is identified as the (E)-isomer of a Cefuroxime-related compound, also known as Acetyl trans-Cefuroxime. The standard, active form of Cefuroxime possesses a methoxyimino group in the syn (Z) configuration, which is associated with its antibacterial activity. researchgate.nettsijournals.com The corresponding (E)-isomers, or anti-isomers, are considered impurities and exhibit significantly reduced antibacterial efficacy. tsijournals.com

The primary mechanism identified for the formation of the (E)-isomer of Cefuroxime is photoisomerization. ijpsr.comlookchem.comnih.gov Exposure to ultraviolet (UV) light can induce the conversion from the thermodynamically less stable Z-isomer to the E-isomer. tsijournals.comijpsr.comlookchem.com Studies have shown that UV irradiation of Cefuroxime solutions leads to a syn/anti isomerization, eventually reaching an equilibrium between the two forms. ijpsr.comnih.gov This photochemical reaction is a result of the presence of the alkoxyimino group in the Cefuroxime side chain. lookchem.com

Research Findings on Cefuroxime Degradation

Forced degradation studies provide valuable data on the stability of Cefuroxime under various stress conditions. The table below summarizes findings from a study using 30% hydrogen peroxide.

| Time Interval | Remaining Cefuroxime Assay (%) |

|---|---|

| 90 minutes | 67.90% |

| 1st Day | 59.12% |

| 3rd Day | Complete Degradation |

Data sourced from a forced degradation study of Cefuroxime tablets using 30% Hydrogen Peroxide. wisdomlib.org

In contrast to its instability under oxidative and hydrolytic conditions, Cefuroxime has been found to be relatively stable under thermal and photolytic stress, although photo-induced isomerization can occur. wisdomlib.orgwisdomlib.org

Isolation and Synthesis of Cefuroxime Ep Impurity G for Academic Investigation

Isolation Techniques from Cefuroxime (B34974) Bulk Drug Substance

The isolation of Cefuroxime EP Impurity G from the bulk Cefuroxime drug substance is a crucial step in obtaining a primary reference standard. This process allows for the characterization and quantification of this impurity in pharmaceutical batches.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the isolation and purification of specific compounds from a mixture. In the context of Cefuroxime, Prep-HPLC is employed to separate the E-isomer (Impurity G) from the main Z-isomer and other related substances.

A study on the isolation of a process-related impurity in Cefuroxime, identified as the anti-isomer (E-isomer), detailed a successful preparative HPLC method. The separation was achieved using a reverse-phase column with a gradient elution. The mobile phase consisted of a mixture of an aqueous buffer and an organic modifier, with the gradient adjusted to optimize the resolution between the Cefuroxime peak and the impurity peak.

Table 3.1: Preparative HPLC Parameters for the Isolation of this compound

| Parameter | Value |

| Column | Kromasil C18 (250 x 21.2 mm, 10-Micron) |

| Mobile Phase A | 0.1% Acetic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 32 mL/min |

| Detection | 278 nm |

| Gradient Program | Optimized for separation of Cefuroxime and the E-isomer |

In this chromatographic system, the impurity eluted at a retention time of approximately 16.0 minutes, well-separated from the main Cefuroxime peak which eluted at around 9.0 minutes. The fractions containing the purified impurity were collected using a fraction collector. The collected fractions were then pooled and the solvent was evaporated to yield the isolated this compound. The purity of the isolated material is subsequently confirmed by analytical HPLC.

Synthetic Methodologies for this compound Reference Standards

The chemical synthesis of this compound provides a reliable source of this reference standard, independent of its isolation from the bulk drug. Synthetic approaches can be designed to favor the formation of the desired E-isomer.

The stereoselective synthesis of this compound hinges on controlling the geometry of the oxime functionality. While the Z-isomer of the 2-(furan-2-yl)-2-(methoxyimino)acetic acid side chain is thermodynamically more stable and generally favored in synthesis, specific conditions can be employed to promote the formation of the E-isomer.

One potential strategy for the stereoselective synthesis of the E-oxime involves the careful selection of reaction conditions during the oximation of a 2-furylglyoxylic acid derivative. A patent for oxime derivatives of cephalosporanic structures suggests that oxime synthesis can be diastereoselective, leading to the E-isomer. The process involves the transformation of a 2-formyl-phenoxyacetic acid into its corresponding oxime using hydroxylamine hydrochloride. The selective crystallization of the oxime from water at 80°C is reported to yield the (E)-oxime with high diastereoisomeric purity (>98%). A similar principle could be applied to the synthesis of the (E)-2-(furan-2-yl)-2-(methoxyimino)acetic acid precursor.

The key steps in a potential synthetic route would be:

Synthesis of (E)-2-(furan-2-yl)-2-(methoxyimino)acetic acid: This can be achieved by reacting 2-furylglyoxylic acid with methoxylamine. The reaction conditions, such as solvent and temperature, would be optimized to favor the formation of the E-isomer. Subsequent crystallization can be employed to isolate the desired stereoisomer.

Activation of the Carboxylic Acid: The synthesized (E)-oxime acid would then be activated, for example, by conversion to an acid chloride or a mixed anhydride.

Coupling with the Cephalosporin (B10832234) Nucleus: The activated (E)-side chain is then coupled with a suitable 7-aminocephalosporanic acid (7-ACA) derivative, such as 7-amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid, to form this compound.

Table 3.2: Key Reagents in the Proposed Synthesis of this compound

| Compound Name | Role in Synthesis |

| 2-Furylglyoxylic acid | Starting material for the side chain |

| Methoxylamine hydrochloride | Reagent for oxime formation |

| 7-Amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid | Cephalosporin nucleus |

| Activating agent (e.g., oxalyl chloride) | To facilitate the amide bond formation |

The stereochemical integrity at the chiral centers of the cephalosporin nucleus (positions 6 and 7) is maintained throughout this process. The final product would be purified using chromatographic techniques to ensure a high-purity reference standard.

Structural Elucidation and Comprehensive Characterization of Cefuroxime Ep Impurity G

Spectroscopic Techniques for Structure Confirmation and Isomeric Assignment

A suite of sophisticated spectroscopic techniques is indispensable for the unambiguous structural confirmation and isomeric assignment of Cefuroxime (B34974) EP Impurity G. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule with the complexity of Cefuroxime EP Impurity G, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the bicyclic core, the furan ring, the methoxyimino group, the acetyl group, and the methyl group.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. The spectrum for this compound would display unique resonances for each carbon atom, including the carbonyl carbons of the β-lactam ring, the carboxylic acid, the ester, and the amide, as well as the carbons of the aromatic furan ring and the aliphatic carbons of the bicyclic system.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity within the molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the C-H framework. More advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, which is vital for assembling the complete molecular structure.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.50 | d | 1H | Furan-H |

| 6.80 | d | 1H | Furan-H |

| 6.50 | dd | 1H | Furan-H |

| 5.85 | dd | 1H | H-7 |

| 5.10 | d | 1H | H-6 |

| 4.90 & 4.70 | ABq | 2H | CH₂-OAc |

| 3.90 | s | 3H | OCH₃ |

| 3.60 & 3.40 | ABq | 2H | CH₂-S |

| 2.05 | s | 3H | COCH₃ |

Note: This data is representative and intended for illustrative purposes.

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 170.5 | C=O (Acetyl) |

| 168.0 | C=O (Carboxyl) |

| 163.0 | C=O (Amide) |

| 162.5 | C=O (β-lactam) |

| 148.0 | C=N |

| 145.0 | Furan C |

| 125.0 | C-3 |

| 115.0 | Furan C |

| 112.0 | Furan C |

| 64.0 | OCH₃ |

| 62.0 | CH₂-OAc |

| 59.0 | C-7 |

| 57.5 | C-6 |

| 25.0 | CH₂-S |

| 20.5 | COCH₃ |

Note: This data is representative and intended for illustrative purposes.

Mass Spectrometry (MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it becomes an invaluable tool for separating impurities from the active pharmaceutical ingredient (API) and providing structural information.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of this compound, confirming its molecular formula of C₁₇H₁₇N₃O₈S.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing insights into the structure of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups, such as the acetyl group, the carboxylic acid group, and fragmentation of the bicyclic core, which helps in confirming the proposed structure.

Illustrative Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| HRMS | ESI+ | 424.0758 | [M+H]⁺, confirms C₁₇H₁₇N₃O₈S |

| MS/MS | ESI+ | 364.0652 | [M+H - CH₃COOH]⁺ |

| MS/MS | ESI+ | 297.0545 | Fragmentation of the bicyclic core |

Note: This data is representative and intended for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

Illustrative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1775 | Strong | C=O stretch (β-lactam) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Amide) |

| ~1530 | Medium | N-H bend (Amide) |

| ~1230 | Strong | C-O stretch (Ester) |

Note: This data is representative and intended for illustrative purposes.

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that is particularly useful for confirming the stereochemistry of chiral molecules. Since Cefuroxime and its related impurities contain multiple stereocenters, CD spectroscopy plays a crucial role in confirming the (6R,7R) configuration of the β-lactam ring system in Impurity G. The CD spectrum of this compound would be compared to that of the Cefuroxime reference standard to ensure the stereochemistry is consistent. A significant deviation in the CD spectrum would indicate an epimer or a different stereoisomer.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to calculate the empirical formula, which can then be compared with the molecular formula determined by high-resolution mass spectrometry to provide further confirmation of the compound's identity.

Illustrative Elemental Analysis Data for this compound (C₁₇H₁₇N₃O₈S)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 48.22 | 48.15 |

| Hydrogen (H) | 4.05 | 4.10 |

| Nitrogen (N) | 9.92 | 9.85 |

| Sulfur (S) | 7.57 | 7.50 |

Note: This data is representative and intended for illustrative purposes.

Compliance with Regulatory Guidelines for Impurity Characterization Data

The characterization of pharmaceutical impurities is strictly governed by regulatory guidelines established by bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) helixchrom.comsimsonpharma.com.

According to ICH Q3A(R2) guidelines, any impurity in a new drug substance that is present at a level of 0.10% or higher should be identified and characterized synzeal.com. The comprehensive data package for this compound, including the spectroscopic and elemental analysis data, is essential for regulatory submissions. This data demonstrates a thorough understanding of the impurity profile of the drug substance and ensures that the impurity is controlled within acceptable limits, thereby safeguarding patient safety. The analytical procedures used for impurity profiling must be validated in accordance with ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.

Advanced Analytical Methodologies for Cefuroxime Ep Impurity G Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Based Methods

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. For Cefuroxime (B34974) and its related substances, including Impurity G, various HPLC-based methods have been developed and validated.

Reversed-Phase HPLC (RP-HPLC) Method Development and Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Cefuroxime and its impurities. The development of a robust and specific RP-HPLC method is crucial for accurately quantifying Impurity G.

The selection of appropriate chromatographic parameters is the foundation of a successful separation. For the analysis of Cefuroxime and its related substances, C18 and C8 columns are the most frequently reported stationary phases, offering suitable hydrophobicity for the retention and separation of the main component from its impurities. The column's physical dimensions and particle size are optimized to achieve high efficiency and resolution. Column temperature is another critical parameter that can influence selectivity and peak shape; analyses are often performed at controlled ambient or elevated temperatures (e.g., 30-40°C) to ensure reproducibility. medcraveonline.com

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Column Chemistry | Teknokroma, tracer excel C8 medcraveonline.com | Enable C18 longdom.org | Zorbax SB-Aq (C18) nih.gov |

| Column Dimensions | 15 cm x 0.46 cm medcraveonline.com | 250 mm x 4.6 mm longdom.org | 250 mm x 4.6 mm nih.gov |

| Particle Size | 5 µm medcraveonline.com | 5.0 µm longdom.org | 5 µm nih.gov |

| Temperature | 35°C medcraveonline.com | Not Specified | 30°C nih.gov |

The mobile phase composition, including the type of organic modifier, buffer, pH, and solvent ratios, is meticulously optimized to achieve the desired separation. Acetonitrile and methanol are common organic solvents used to modulate the retention of Cefuroxime and its impurities. Aqueous buffers, such as potassium dihydrogen phosphate or triethylamine-adjusted solutions, are used to control the pH and ionic strength, which is critical for the ionization state of the acidic analytes and for achieving symmetrical peak shapes. medcraveonline.comlongdom.org The optimization process involves systematically adjusting these parameters to maximize the resolution between Cefuroxime and Impurity G, as well as other potential impurities.

| Component | Example 1 medcraveonline.com | Example 2 longdom.org | Example 3 nih.gov |

|---|---|---|---|

| Aqueous Phase | 0.02M Potassium Dihydrogen Phosphate | Ultra-Pure Water with Triethylamine | 0.05% Formic Acid in Water |

| Organic Phase | Methanol & Acetonitrile | Methanol & Acetonitrile | Methanol |

| Ratio (Aqueous:Organic) | 60 : (35:5) | 68 : (10:20) (Water:MeOH:ACN) + 2% Triethylamine | 58 : 42 |

| Flow Rate | 1 mL/min | 1.0 ml/min | 1 mL/min |

Ultraviolet-Visible (UV-Vis) spectroscopy is the standard detection method for the HPLC analysis of Cefuroxime. Detection is typically performed at a wavelength where Cefuroxime and its impurities exhibit significant absorbance, often around 278 nm. medcraveonline.com A Photodiode Array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously. This capability is invaluable for impurity profiling, as it helps in peak purity assessment and can aid in the tentative identification of unknown impurities by comparing their UV spectra with that of the parent compound.

Micellar Liquid Chromatography (MLC) Applications

Micellar Liquid Chromatography (MLC) is a sub-technique of RP-HPLC that utilizes a mobile phase containing a surfactant (such as sodium dodecyl sulphate) at a concentration above its critical micellar concentration. nih.gov This approach has proven particularly effective for the separation of challenging compounds, including geometric isomers.

Research has demonstrated that MLC methods can be superior to conventional RP-HPLC for the separation of Cefuroxime Axetil and its geometric isomer (anti-cefuroxime axetil). nih.govbg.ac.rsresearchgate.net Given that Cefuroxime EP Impurity G is the E-isomer of Cefuroxime, MLC presents a highly sensitive and applicable method for its analysis in purity and stability testing. nih.gov One validated MLC method for separating these isomers employed an XTerra C18 column at 50°C with a mobile phase of 8:92 (v/v) acetonitrile–20 mM sodium dodecyl sulphate, adjusted to pH 2.5, at a flow rate of 1.5 mL min⁻¹. Detection was set at 280 nm. researchgate.net These conditions achieved excellent separation between the isomers. researchgate.net

Hyphenated Techniques for Comprehensive Impurity Profiling

While HPLC with UV detection is robust for quantification, it provides limited structural information, which is critical for identifying unknown impurities. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopic methods, are indispensable for comprehensive impurity profiling. ajrconline.orgijfmr.comsemanticscholar.orgresearchgate.net

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceutical impurities. ijfmr.com LC-MS, and particularly its tandem version (LC-MS/MS), allows for the determination of the molecular weights of impurities and provides structural information through fragmentation patterns. An LC-MS/MS method has been successfully used for the qualitative analysis of related substances in Cefuroxime Axetil. researchgate.net Such methods often use columns like the Waters BEH C18 (50 mm × 2.1 mm, 1.7 μm) with a mobile phase such as 0.1% formic acid-methanol (82:18). researchgate.net Mass analysis is typically performed using an electrospray ionization (ESI) source to generate parent and product ions, which are then used to postulate the structures of the impurities. researchgate.net This approach is invaluable for characterizing impurities like Impurity G and for identifying novel or unexpected degradation products, thus providing a complete picture of the drug substance's purity.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) have become indispensable tools in pharmaceutical analysis due to their high sensitivity, selectivity, and ability to provide structural information. These techniques are particularly well-suited for the analysis of impurities present at trace levels in complex matrices.

In the context of this compound, LC-MS methods are employed to separate the impurity from the active pharmaceutical ingredient (API), Cefuroxime, and other related substances. The separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, are optimized to achieve adequate resolution between all components.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Mass spectrometry provides highly specific detection based on the mass-to-charge ratio (m/z) of the ions. For the quantification of this compound, a specific precursor ion is selected and fragmented in the collision cell of a tandem mass spectrometer to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the method, allowing for accurate quantification even at very low concentrations.

An LC-MS/MS method for the analysis of cefuroxime and its impurities would typically involve a simple sample preparation step, such as protein precipitation for biological matrices, followed by injection into the LC-MS/MS system nih.gov. The use of an internal standard is crucial for accurate quantification, compensating for any variability in sample preparation and instrument response nih.gov.

Analytical Method Validation Parameters according to ICH Guidelines

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The ICH guidelines provide a framework for the validation of analytical procedures, ensuring that they are reliable, reproducible, and accurate. The following sections detail the key validation parameters for the quantification of this compound.

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For the analysis of this compound, the specificity of the LC-MS/MS method is demonstrated by the absence of interfering peaks at the retention time and m/z transition of the analyte in blank samples (placebo or matrix without the analyte).

The selectivity of the method is further confirmed by comparing the chromatograms of blank samples with those of samples spiked with this compound and other potential impurities. The method should be able to resolve Impurity G from all other components, ensuring that the detected signal is solely from the analyte of interest. In LC-MS/MS, the high selectivity is achieved through the specific MRM transition for this compound.

Illustrative Finding: The analysis of six different blank matrix lots showed no significant interference at the retention time and MRM transition of this compound, confirming the method's specificity.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine the linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area response against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r) and the coefficient of determination (r²) of the linear regression analysis, which should ideally be close to 1.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

|---|---|

| 0.05 | 12,345 |

| 0.10 | 24,567 |

| 0.50 | 122,890 |

| 1.00 | 246,123 |

| 2.50 | 615,308 |

| 5.00 | 1,230,615 |

| Regression Equation | y = 245987x + 123 |

| Correlation Coefficient (r) | 0.9998 |

| Coefficient of Determination (r²) | 0.9996 |

This table contains illustrative data.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often established at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 2: Illustrative LOD and LOQ for this compound

| Parameter | Value | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.015 µg/mL | Signal-to-Noise Ratio (3:1) |

This table contains illustrative data.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision) is the precision under the same operating conditions over a short interval of time. It is assessed by performing multiple analyses of the same sample on the same day.

Intermediate precision (Inter-assay precision) expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Table 3: Illustrative Precision Data for this compound

| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=18 over 3 days) |

|---|---|---|

| 0.1 (Low QC) | 2.5 | 3.8 |

| 1.0 (Mid QC) | 1.8 | 2.9 |

This table contains illustrative data. QC refers to Quality Control samples.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the analytical method is calculated. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

Table 4: Illustrative Accuracy and Recovery Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) |

|---|---|---|

| 0.1 (Low QC) | 0.098 | 98.0 |

| 1.0 (Mid QC) | 1.01 | 101.0 |

This table contains illustrative data. QC refers to Quality Control samples.

Comparative Analysis of Different Chromatographic Methods for Impurity G

Several chromatographic methods can be employed for the analysis of Cefuroxime and its impurities, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common. However, variations in the stationary phase, mobile phase, and instrumentation can significantly impact the separation efficiency and analysis time.

RP-HPLC with different stationary phases: The choice of the stationary phase is critical for achieving optimal separation. C18 and C8 columns are widely used for the analysis of Cefuroxime and its impurities medcraveonline.com.

C18 Columns: These columns provide high hydrophobicity and are effective in retaining and separating a wide range of compounds. They generally offer excellent resolution for Cefuroxime and its related substances, including Impurity G.

C8 Columns: With a shorter alkyl chain, C8 columns are less retentive than C18 columns. This can lead to shorter analysis times but may sometimes result in decreased resolution for closely eluting impurities.

Conventional HPLC vs. Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems, which utilize columns with smaller particle sizes (<2 µm), offer several advantages over traditional HPLC systems for the analysis of this compound.

Resolution and Sensitivity: UPLC systems typically provide sharper and narrower peaks, leading to improved resolution and higher sensitivity. This is particularly beneficial for the detection and quantification of low-level impurities like Impurity G.

Analysis Time: The use of smaller particle size columns allows for higher flow rates without compromising separation efficiency, resulting in significantly shorter run times.

Solvent Consumption: The shorter analysis times and lower flow rates often used in UPLC lead to a reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.

Comparison of Chromatographic Conditions in Different Studies Table 3: Comparative Overview of HPLC Methods for Cefuroxime Impurity Analysis

| Parameter | Method A | Method B | Method C |

| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (150 x 4.6 mm, 5 µm) medcraveonline.com | UPLC C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer | Methanol:Acetate Buffer | Acetonitrile:Formic Acid in Water |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min |

| Detection | UV at 278 nm | UV at 277 nm | UV at 278 nm |

| Run Time | ~30 min | ~20 min | ~10 min |

| Suitability for Impurity G | Good resolution, longer run time. | Faster analysis, potential for lower resolution. | Excellent resolution, high sensitivity, short run time. |

This table is a comparative summary based on typical parameters found in the literature for the analysis of Cefuroxime and its impurities.

Impurity Profiling and Quality Control Strategies for Cefuroxime Containing Impurity G

Comprehensive Impurity Profile Studies of Cefuroxime (B34974) Active Pharmaceutical Ingredient

Impurity profiling is the systematic identification and quantification of all potential and actual impurities in an API. For Cefuroxime, impurities can originate from various sources, including starting materials, by-products from the manufacturing process, intermediates, and degradation products that form during synthesis or upon storage. youtube.com A thorough impurity profile study involves stress testing under various conditions (e.g., heat, light, humidity, acid/base hydrolysis) to identify potential degradation products. ich.org

Cefuroxime EP Impurity G, chemically known as (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(E)-(furan-2-yl)(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is one of several related substances that must be monitored. synzeal.comaquigenbio.comallmpus.com It is also referred to as Acetyl trans-Cefuroxime. synzeal.comaquigenbio.com The manufacturing process for Cefuroxime is susceptible to the formation of various impurities, which can impact the quality and safety of the final product. daicelpharmastandards.com Comprehensive analysis ensures that the impurity profile of Cefuroxime batches intended for marketing is well-understood and compared with batches used during clinical and safety studies. ich.org

Below is a table of some known impurities of Cefuroxime, illustrating the complexity of the impurity profile.

| Impurity Name | Chemical Name / Synonym | Molecular Formula |

| This compound | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(E)-(furan-2-yl)(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; Acetyl trans-Cefuroxime synzeal.comaquigenbio.com | C17H17N3O8S htsbiopharma.comcaslab.com |

| Cefuroxime Axetil EP Impurity A | Cefuroxime Axetil Delta-3-Isomer htsbiopharma.com | C20H22N4O10S htsbiopharma.com |

| Cefuroxime Axetil EP Impurity B | (E)-Cefuroxime axetil | Not specified |

| Cefuroxime Axetil EP Impurity C | (6R,7R)-7-[[(Z)-2-(Furan-2-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[[[(trichloroacetyl)carbamoyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid allmpus.com | C18H15Cl3N4O9S allmpus.com |

| Cefuroxime EP Impurity E | (E)-Cefuroxime | C16H16N4O8S |

| Cefuroxime EP Impurity F | Not specified | C15H15N3O7S |

Regulatory Frameworks and Pharmacopoeial Standards for Impurity Control (European Pharmacopoeia, ICH Guidelines)

The control of impurities in pharmaceutical products is governed by stringent regulatory frameworks to ensure patient safety. jpionline.orgpharmaffiliates.com The International Council for Harmonisation (ICH) provides comprehensive guidelines for the control of impurities in new drug substances. industrialpharmacist.com

The ICH Q3A(R2) guideline is particularly relevant, establishing thresholds for the reporting, identification, and qualification of impurities. ich.orgeuropa.eu

Reporting Threshold: The level at or above which an impurity must be reported in the registration application.

Identification Threshold: The level at or above which an impurity's structure must be characterized.

Qualification Threshold: The level at or above which an impurity's biological safety must be established.

These thresholds are determined by the maximum daily dose of the drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

The European Pharmacopoeia (EP) provides specific monographs for drug substances like Cefuroxime Axetil and Cefuroxime Sodium, which outline acceptance criteria for impurity testing. knorspharma.comedqm.euedqm.eu These monographs detail the analytical methods to be used and set specific limits for known and unknown impurities. drugfuture.com For example, the EP monograph for Cefuroxime Axetil specifies limits for impurities such as Impurity A and Impurity B, ensuring that each batch meets rigorous quality standards. drugfuture.com Adherence to these pharmacopoeial standards and ICH guidelines is mandatory for obtaining and maintaining marketing authorization. knorspharma.com

Strategies for Minimizing and Controlling this compound Formation

Controlling the formation of this compound and other related substances is a critical aspect of the manufacturing process. daicelpharmastandards.com Strategies for control focus on understanding and optimizing the synthesis and purification steps. Key strategies include:

Process Optimization: Reaction conditions such as temperature, pressure, reaction time, and pH are carefully controlled to maximize the yield of Cefuroxime while minimizing the formation of by-products like Impurity G. youtube.com

Control of Starting Materials: The purity of raw materials and intermediates is crucial, as impurities present in these materials can be carried through the synthesis and contaminate the final product. youtube.com

Purification Procedures: Developing robust purification techniques, such as crystallization or chromatography, is essential to effectively remove Impurity G and other related substances from the final API.

Stability Control: Proper storage and handling conditions are defined to prevent the degradation of the drug substance over its shelf life, which could otherwise lead to the formation of new impurities. pharmaffiliates.com

Significant variation in impurity levels from batch to batch can indicate that the manufacturing process is not adequately controlled or validated. ich.org Therefore, continuous monitoring and process validation are essential to ensure consistent product quality.

Role of Impurity Reference Standards in Pharmaceutical Quality Control

Impurity reference standards are highly characterized compounds that serve as benchmarks in pharmaceutical quality control. pharmaffiliates.compharmacy.biz They are indispensable tools for ensuring the safety, quality, and efficacy of medications. knorspharma.com The primary roles of reference standards, such as for this compound, include:

Identification: Reference standards are used to confirm the identity of impurities in a sample by comparing analytical data, such as retention time in chromatography. labinsights.nl

Quantification: They are essential for accurately measuring the amount of an impurity present in an API or finished drug product, ensuring that levels remain within the safe limits set by regulatory bodies. labinsights.nlpharmiweb.com

Method Validation: Reference standards are crucial for validating analytical methods, demonstrating that the methods are accurate, precise, and reliable for their intended purpose. knorspharma.com

Regulatory Compliance: Using well-characterized reference standards is a fundamental requirement for complying with pharmacopoeial monographs and regulatory guidelines, which is necessary for drug approval and marketing. pharmaffiliates.comknorspharma.com

By providing a reliable basis for comparison, reference standards enable manufacturers to consistently produce high-quality pharmaceutical products that meet all required specifications. pharmiweb.com

The development and validation of analytical methods are fundamental to routine quality control testing in the pharmaceutical industry. youtube.com High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying Cefuroxime and its impurities. annalsofrscb.romedcraveonline.comxisdxjxsu.asia Impurity reference standards, including that for this compound, are central to this process. aquigenbio.com

During method development, the reference standard is used to optimize the analytical conditions (e.g., mobile phase, column, flow rate) to achieve a clear separation of the impurity from the main API peak and other impurities. annalsofrscb.roxisdxjxsu.asia Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure its reliability. The reference standard is used across various validation parameters.

| Validation Parameter | Role of Impurity Reference Standard |

| Specificity | Used to demonstrate that the analytical method can unequivocally assess the impurity in the presence of other components, including the API and other impurities. |

| Linearity | A series of dilutions of the reference standard are prepared to demonstrate a linear relationship between the concentration of the impurity and the analytical response. nih.gov |

| Accuracy | The reference standard is added (spiked) into samples of the drug substance at known concentrations to determine how close the method's measurements are to the true value (recovery). xisdxjxsu.asianih.gov |

| Precision | The method's precision (repeatability and intermediate precision) is assessed by repeatedly analyzing samples containing the reference standard to check the consistency of the results. xisdxjxsu.asianih.gov |

| Limit of Detection (LOD) | The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected by the method. |

| Limit of Quantitation (LOQ) | The reference standard is used to determine the lowest concentration of the impurity that can be accurately and precisely quantified. annalsofrscb.ro |

The availability of high-quality, well-characterized reference standards for impurities like this compound is therefore a prerequisite for establishing robust and reliable analytical methods for routine quality control. aquigenbio.com

Advanced Research Perspectives on Cefuroxime Impurities

Investigations into Stereoisomeric and Constitutional Isomeric Impurities in Cephalosporins

The complex molecular structure of cephalosporins, characterized by multiple chiral centers and reactive functional groups, makes them susceptible to the formation of various isomeric impurities during production and storage frontiersin.orgnih.gov. These isomers can be broadly categorized as stereoisomers (including geometric isomers and epimers) and constitutional isomers (structural isomers).

Geometric Isomerism: A significant class of impurities in cephalosporins with an oxime group, such as Cefuroxime (B34974), are geometric E/Z isomers tsijournals.com. The desired therapeutic activity is typically associated with the Z-isomer (syn-isomer), which exhibits superior antibacterial properties compared to the corresponding E-isomer (anti-isomer) tsijournals.com. Cefuroxime EP Impurity G is the E-isomer of Cefuroxime chemfeel.comaquigenbio.comhtsbiopharma.com. Research using Nuclear Magnetic Resonance (NMR) spectroscopy has established clear characteristics to differentiate between these isomers. For instance, the 1H-NMR and 13C-NMR spectra of the side chain at the 7-position of cephalosporin (B10832234) E-isomers show distinct and identifiable shifts compared to the Z-isomers, which is a valuable tool for their structural identification magtechjournal.com.

Constitutional Isomerism: These isomers have the same molecular formula but different atomic connectivity. A common type found in cephalosporins is the Δ3/Δ4-isomer, which arises from the migration of the double bond within the dihydrothiazine ring of the cephem nucleus frontiersin.orgnih.gov. Studies on the related cephalosporin, cefotiam, have utilized techniques like column-switching HPLC-MS and NMR to identify and characterize Δ3(4) isomers as significant impurities frontiersin.orgnih.gov.

Epimerization: Cephalosporins possess several chiral centers, and isomerization can occur at these positions. The C-7 position is particularly susceptible to isomerization during manufacturing and storage, which can lead to the formation of the 7-S epimer, an inactive or less active form of the drug frontiersin.orgnih.gov.

| Isomer Type | Description | Example in Cephalosporins | Significance |

|---|---|---|---|

| Geometric Isomer | Compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. | E/Z isomers at the oxime group of the C-7 side chain (e.g., this compound is the E-isomer). tsijournals.commagtechjournal.com | The Z-isomer is typically the therapeutically active form, while the E-isomer is considered an impurity. tsijournals.com |

| Constitutional Isomer | Compounds with the same molecular formula but different structural formulas (connectivity of atoms). | Δ3/Δ4 isomers resulting from a shift in the double bond position within the cephem nucleus. frontiersin.orgnih.gov | Can affect the stability and biological activity of the antibiotic. |

| Epimer | Diastereomers that differ in configuration at only one stereogenic center. | Isomerization at the C-7 chiral center, leading to the 7-S isomer. frontiersin.orgnih.gov | Can lead to a significant loss of antibacterial potency. |

Computational Chemistry Approaches to Model Impurity Formation and Stability

Computational chemistry is emerging as a powerful tool for predicting the formation, stability, and potential toxicity of impurities in pharmaceuticals, including cephalosporins. These in silico methods provide valuable insights that can guide process optimization and risk assessment.

One application of computational modeling is in the prediction of toxicity. For example, software-based calculations were used to assess the potential embryotoxicity of isomeric impurities identified in cefotiam hydrochloride, providing a preliminary risk assessment without extensive biological testing frontiersin.orgnih.gov. Such models can help prioritize which impurities require more rigorous toxicological evaluation.

Quantum mechanics/molecular mechanics (QM/MM) simulations offer a more detailed understanding of the chemical reactions that lead to impurity formation and degradation. Studies have employed QM/MM simulations to investigate the mechanism of cephalosporin hydrolysis in the active site of β-lactamase enzymes nih.gov. This research helps to explain the differences in reactivity among various cephalosporin compounds by analyzing electron density and delocalization within the N–C4–C3 fragment of the thiazine ring during the reaction's limiting step nih.gov. These fundamental insights into molecular stability and reactivity can be extrapolated to predict the stability of the cephalosporin nucleus under various stress conditions that might lead to impurity formation.

Furthermore, mathematical modeling can be applied to the manufacturing process itself. Cybernetic models have been developed to describe and optimize the fermentation process for producing cephalosporin C nih.gov. These models account for complex biological factors such as the sequential utilization of different carbon sources by the microorganism and the catabolite repression of antibiotic production, allowing for better control over the process and potentially minimizing the formation of process-related impurities nih.gov.

Research into Unspecified Impurities and Their Structural Elucidation

The International Council for Harmonisation (ICH) guidelines mandate the structural identification of any impurity present in a drug substance at a concentration greater than 0.1%, ensuring product safety and quality nih.gov. The structural elucidation of unknown or unspecified impurities is therefore a critical area of research in pharmaceutical analysis.

Modern analytical chemistry relies heavily on hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectrometry. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a cornerstone for this research researchgate.net. Studies on cefuroxime axetil have demonstrated the utility of LC-MS/MS for the qualitative analysis of related substances. By analyzing the full-scan mass spectra (MS) and fragmentation patterns (MS2), researchers can postulate the structures of numerous related substances, providing valuable information for process control and quality assurance researchgate.net.

For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to make complete assignments of the 1H and 13C spectra of an impurity magtechjournal.com. This detailed spectral information allows for the unambiguous determination of the molecular structure. This approach has been successfully used to characterize impurities in various cephalosporins, including ceftizoxime sodium and the E-isomers of cefotaxime and cefepime magtechjournal.comnih.gov.

In some cases, a combination of techniques is required. For instance, the identification of isomeric impurities in cefotiam hydrochloride was achieved through a methodical approach using column-switching HPLC-MS for separation and initial characterization, followed by NMR for definitive structural confirmation frontiersin.orgnih.gov.

Challenges in Trace Impurity Analysis of Beta-Lactam Antibiotics and Future Methodologies

The analysis of trace-level impurities in beta-lactam antibiotics like Cefuroxime presents significant analytical challenges. These challenges stem from the inherent chemical properties of the antibiotics, the complexity of the sample matrices, and the low concentration of the impurities.

Challenges:

Chemical Instability: The beta-lactam ring, the core structural feature of this class of antibiotics, is susceptible to hydrolysis and degradation under various conditions, including changes in pH and temperature researchgate.net. This instability can lead to the formation of new degradation products during the analytical process itself, complicating the impurity profile.

Low Concentration Levels: Impurities are often present at very low concentrations (parts per billion or ng/L), requiring highly sensitive analytical methods for their detection and quantification europeanpharmaceuticalreview.comnih.gov.

Matrix Effects: When analyzing samples from complex matrices such as wastewater or biological fluids, other components in the sample can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement and affecting the accuracy of quantification nih.gov.

Lack of Chromophores: Some degradation products may lack a suitable chromophore, making them difficult to detect using conventional HPLC with UV detection, which remains a common quality control technique europeanpharmaceuticalreview.com.

Future Methodologies: To overcome these challenges, researchers are continuously developing more advanced and robust analytical methods.

UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for trace analysis. This technique offers rapid analysis times, superior chromatographic resolution, and exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of β-lactam contaminants europeanpharmaceuticalreview.comnih.gov.

Advanced Sample Preparation: Effective sample preparation is crucial for removing interfering matrix components and concentrating the analytes of interest. Techniques like solid-phase extraction (SPE) are widely used to enrich beta-lactam antibiotics from water samples before LC-MS/MS analysis nih.gov.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QToF) mass spectrometers provide high-resolution, accurate mass data, which greatly aids in the identification of unknown impurities by allowing for the determination of their elemental composition.

Interfaced Techniques: The future of impurity characterization may lie in more integrated analytical platforms. For example, interfaced LC-MS-NMR systems could potentially become a widely used technique, allowing for the separation, mass identification, and definitive structural elucidation of an impurity in a single, streamlined process pharmtech.com.

| Methodology | Advantages | Challenges/Limitations | Application |

|---|---|---|---|

| HPLC-UV | Robust, widely available, suitable for routine QC. rsc.org | Limited sensitivity for trace analysis, requires chromophore, long analysis times. europeanpharmaceuticalreview.com | Quantification of known impurities and main component purity. |

| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices. researchgate.net | Susceptible to matrix effects, requires specialized equipment. nih.gov | Trace level detection, identification of known impurities, structural postulation. |

| NMR Spectroscopy | Provides definitive structural information (1H, 13C, 2D-NMR). magtechjournal.com | Requires relatively pure sample and higher concentration, complex data interpretation. | Unambiguous structural elucidation of isolated unknown impurities. |

| UHPLC-MS/MS | Very high sensitivity, rapid analysis, improved resolution over HPLC. europeanpharmaceuticalreview.com | Higher operational pressures, cost of instrumentation. | Rapid and sensitive detection and quantification of trace impurities. |

Future Research Directions

Development of Novel and More Sensitive Analytical Techniques for Cefuroxime (B34974) EP Impurity G

The accurate quantification and control of Cefuroxime EP Impurity G rely heavily on robust analytical methods. While existing High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been established for the analysis of Cefuroxime and its related substances, there is a continuous need for more sensitive and efficient techniques. annalsofrscb.rosemanticscholar.orgresearchgate.net

Future research should aim to:

Enhance Sensitivity and Selectivity: Develop new methods capable of detecting and quantifying Impurity G at even lower levels than currently achievable. annalsofrscb.ro Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity and could be further optimized for this specific impurity. nih.gov The development of methods using core-shell mixed-mode columns could also provide a unique combination of speed, selectivity, and efficiency. helixchrom.com

Explore Advanced Chromatographic Techniques: Investigate the application of alternative chromatographic techniques. Micellar Liquid Chromatography (MLC) has shown promise for the separation of Cefuroxime's geometric isomers and could be a sensitive and applicable method for purity and stability testing. nih.gov Further research into Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) could also yield faster and more environmentally friendly analytical solutions.

Develop Real-Time Monitoring Methods: Explore Process Analytical Technology (PAT) to monitor the formation of Impurity G in real-time during the synthesis of Cefuroxime. This would allow for immediate process adjustments, leading to better control and reduction of the impurity.

| Technique | Principle | Potential Advantages for Impurity G Analysis | References |

|---|---|---|---|

| UHPLC-DAD | Separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure, with diode-array detection. | Provides high resolution and sensitivity for separating closely related isomers. researchgate.net | researchgate.net |

| LC-MS/MS | Combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. | Offers superior sensitivity and specificity, enabling accurate quantification at very low concentrations. nih.gov | nih.gov |

| Micellar Liquid Chromatography (MLC) | A form of reversed-phase HPLC where a surfactant is added to the mobile phase above its critical micelle concentration. | Demonstrated effectiveness in separating geometric isomers of Cefuroxime axetil, suggesting high potential for Impurity G. nih.gov | nih.gov |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field within a narrow capillary. | High efficiency, low sample and solvent consumption, and alternative selectivity to HPLC. |

In-depth Mechanistic Studies of Isomerization and Degradation Pathways Specific to Impurity G

This compound is the trans or (E)-isomer of Cefuroxime, while the active pharmaceutical ingredient is the syn or (Z)-isomer. synzeal.comnih.govtsijournals.com The conversion of the active Z-isomer to the less active E-isomer is a critical degradation pathway. tsijournals.comnih.gov Understanding the precise mechanisms driving this isomerization is paramount for developing effective control strategies.

Key areas for future investigation include:

Photostability Studies: While it is known that UV light can induce syn/anti (Z/E) isomerization in Cefuroxime, detailed kinetic and mechanistic studies are needed. nih.govnih.gov Research should focus on the quantum yields of the photoisomerization specifically leading to Impurity G under various light conditions and in the presence of different excipients. nih.gov

Impact of pH and Temperature: Forced degradation studies show Cefuroxime is susceptible to hydrolysis under acidic and alkaline conditions. wisdomlib.orgiajpr.com In-depth studies are required to determine how pH and temperature specifically influence the rate of Z-to-E isomerization versus other degradation pathways, such as the hydrolysis of the β-lactam ring. nih.gov

Degradation of Impurity G: Beyond its formation, the subsequent degradation of Impurity G itself is not well understood. Research should characterize the degradation products of Impurity G under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to build a complete stability profile of the Cefuroxime system. wisdomlib.org

| Factor | Observed Effect on Cefuroxime | Future Research Focus for Impurity G | References |

|---|---|---|---|

| UV Light | Induces Z/E (syn/anti) isomerization. nih.gov The overall degradation is a competition between isomerization and photolysis of the β-lactam ring. nih.gov | Determine the precise kinetics and quantum yield of Z → E isomerization; identify factors that accelerate or inhibit photolytic conversion. nih.gov | nih.govnih.gov |

| pH (Alkaline/Acidic) | Causes significant hydrolytic degradation. wisdomlib.orgiajpr.com | Quantify the rate of Z → E isomerization as a function of pH and differentiate it from other hydrolytic degradation pathways. | wisdomlib.orgiajpr.com |

| Temperature | Cefuroxime shows relative stability against thermal degradation compared to hydrolysis and oxidation. wisdomlib.org | Investigate the activation energy required for the Z → E thermal isomerization and its relevance under typical storage and processing conditions. | wisdomlib.org |

| Oxidation | Cefuroxime is unstable under oxidative conditions. wisdomlib.org | Elucidate the role of oxidative stress in promoting the formation of Impurity G and characterize its oxidative degradation products. | wisdomlib.org |

Optimization of Cefuroxime Synthesis Processes to Further Reduce Impurity G Levels

The most effective way to control Impurity G is to prevent its formation during the manufacturing process. daicelpharmastandards.com The synthesis of Cefuroxime, often starting from 7-aminocephalosporanic acid (7-ACA), involves several steps where isomerization can occur. researchgate.netjchps.comgoogle.com

Future research in process chemistry should focus on:

Reaction Condition Optimization: Systematically investigate the impact of solvents, temperature, reaction time, and pH on the Z/E isomer ratio during the acylation step where the methoxyimino side chain is introduced. researchgate.netjchps.com The goal is to identify conditions that kinetically and thermodynamically favor the formation of the desired Z-isomer.

Catalyst Selection: The choice of catalyst can significantly influence reaction pathways and prevent unwanted side reactions like isomerization. jfda-online.com Research into novel catalysts for the key condensation step could lead to higher stereoselectivity, minimizing the formation of the E-isomer from the outset.

Advanced Purification Techniques: Develop and refine purification methods for the efficient removal of Impurity G from the final product. This could include exploring advanced crystallization techniques (e.g., co-crystallization, reactive crystallization) or preparative chromatography methods with higher resolution and capacity to separate the Z and E isomers effectively.

Control of Starting Material Isomeric Purity: The E-isomer can be a process-related impurity as well as a degradant. tsijournals.com Ensuring the high isomeric purity of the (Z)-2-(fur-2-yl)-2-(methoxyimino)acetic acid raw material is crucial. Future work could focus on developing more efficient methods to synthesize or purify this key starting material to prevent the introduction of the E-isomer early in the synthesis chain.

Q & A

Q. What analytical techniques are recommended for identifying Cefuroxime EP Impurity G in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the primary method, validated for linearity (5–300 µg/mL) and sensitivity (LOD: 0.538 µg/mL; LOQ: 1.63 µg/mL) . Complementary LC-MS analysis confirms molecular weight (423.40 Da) and fragmentation patterns .

Q. How is the structural configuration of this compound confirmed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical. IR data must align with reference standards for functional groups, while NMR resolves stereochemistry. The molecular formula (C₁₇H₁₇N₃O₈S) and predicted acidity (pKa ~2.51) further validate structural assignments .

Q. What pharmacopoeial standards apply to this compound?

The European Pharmacopoeia (EP) mandates identity verification via HPLC retention time matching and purity criteria (≤0.5% total impurities). Reference standards must exhibit ≥99.0% HPLC purity and comply with EP specifications for elemental impurities (e.g., heavy metals ≤10 ppm) .

Q. How does solubility impact the isolation of this compound?

Impurity G is sparingly soluble in methanol and DMSO. Recrystallization from dimethylacetamide/water mixtures at -20°C under inert atmospheres is recommended. Hansen solubility parameters guide solvent selection for optimal yield .

Q. What toxicological thresholds govern impurity limits in cefuroxime formulations?

Per ICH Q3B, the qualification threshold for Impurity G is ≤0.2% for a maximum daily dose of 1.5 g. Genotoxicity studies are required if exceeding this limit. Elemental impurities (e.g., Pd) require ICP-MS analysis per USP <232> .

Advanced Research Questions

Q. How can degradation kinetics of this compound be studied under stress conditions?

Forced degradation (acid/base hydrolysis, thermal stress) coupled with real-time stability testing in pH 1.2–7.4 buffers identifies degradation pathways. HPLC-DAD monitors degradation products, while Arrhenius kinetics model shelf-life predictions .

Q. What strategies resolve co-elution of Impurity G with isomeric impurities during HPLC analysis?

Mobile phase optimization (e.g., acetonitrile-phosphate buffer gradients) and column selection (C18, 3.5 µm particle size) improve resolution. Orthogonal methods like HILIC separate polar isomers, and DAD ensures peak purity .

Q. How do polymorphic variations of Impurity G affect reference standard qualification?

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) confirm polymorph identity. Dynamic vapor sorption (DVS) quantifies amorphous content, ensuring batch consistency in calibration standards .

Q. What mechanistic insights explain Impurity G formation during API synthesis?

Impurity G arises from incomplete esterification or side reactions during cefuroxime axetil synthesis. Process analytical technology (PAT) monitors intermediates, while pH control minimizes byproduct formation. Kinetic studies using in-situ FTIR optimize critical parameters .

Q. How does HRMS/MS elucidate fragmentation pathways of Impurity G?

High-resolution tandem MS with collision-induced dissociation (CID) maps key fragments (e.g., m/z 423 → 365, loss of CH₃O-N-O group). Isotopic pattern analysis differentiates it from chlorine/bromine-containing impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.